An In-Depth Technical Guide to the Chemical Properties of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine
An In-Depth Technical Guide to the Chemical Properties of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine (CAS No. 1607436-59-8). While this specific molecule is not extensively documented in peer-reviewed literature, this guide extrapolates its characteristics based on the well-established chemistry of its constituent functional groups: the pyridine ring, the acetyl moiety, and the sterically hindered phenoxy group. The subsequent sections will delve into a proposed synthetic route, predicted physicochemical and spectroscopic properties, expected reactivity, and potential applications in medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this and related compounds.
Introduction
5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is a multifaceted organic compound that merges the electronic properties of a pyridine ring with the steric and lipophilic characteristics of a 2,4-di-tert-butylphenoxy group. The presence of an acetyl group further introduces a key site for chemical modification. This unique combination of functional groups suggests potential applications in various fields, including as a building block in the synthesis of novel pharmaceutical agents and as a ligand in coordination chemistry. The pyridine moiety is a common scaffold in numerous biologically active compounds, valued for its ability to participate in hydrogen bonding and its overall metabolic stability. The bulky 2,4-di-tert-butylphenol substituent is known to impart significant steric hindrance and can influence the molecule's solubility and conformational properties.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine consists of a pyridine ring substituted at the 5-position with an acetyl group and at the 2-position with a 2,4-di-tert-butylphenoxy group.
Table 1: Physicochemical Properties of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine
| Property | Value | Source |
| CAS Number | 1607436-59-8 | [1][2] |
| Molecular Formula | C₂₃H₂₉NO₂ | Inferred from structure |
| Molecular Weight | 351.49 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Purity | Typically available at ≥95% | [1] |
Note: Most physical properties beyond molecular formula and weight are not experimentally determined in publicly available literature and are therefore based on the general characteristics of similar aromatic ketones.
Proposed Synthesis
A plausible and efficient synthetic route to 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine involves a nucleophilic aromatic substitution reaction. Specifically, an Ullmann condensation or a Buchwald-Hartwig amination-type C-O coupling reaction between 5-acetyl-2-chloropyridine and 2,4-di-tert-butylphenol is a logical approach.
Caption: Proposed synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine.
Experimental Protocol (Proposed)
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Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-acetyl-2-chloropyridine (1.0 eq.), 2,4-di-tert-butylphenol (1.1 eq.), a copper(I) or palladium(0) catalyst (e.g., CuI, 5-10 mol% or Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., a phenanthroline for copper or a biarylphosphine for palladium), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
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Solvent Addition: Add a dry, high-boiling point solvent such as toluene or dioxane.
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Reaction: Heat the mixture to reflux (typically 100-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (likely in the δ 7.0-8.5 ppm region).- Aromatic protons on the phenoxy ring (likely in the δ 6.5-7.5 ppm region).- A singlet for the acetyl methyl protons (likely around δ 2.5 ppm).- Two singlets for the tert-butyl protons (likely in the δ 1.2-1.5 ppm region). |
| ¹³C NMR | - Carbonyl carbon of the acetyl group (likely in the δ 195-205 ppm region).- Aromatic carbons of the pyridine and phenoxy rings (in the δ 110-160 ppm region).- Methyl carbon of the acetyl group (around δ 25-30 ppm).- Quaternary and methyl carbons of the tert-butyl groups. |
| IR Spectroscopy | - A strong C=O stretching band for the ketone (around 1680-1700 cm⁻¹).- C-O-C stretching bands for the ether linkage.- C=C and C=N stretching bands for the aromatic rings.- C-H stretching and bending vibrations for the aromatic and aliphatic protons. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the acetyl group, tert-butyl groups, and cleavage of the ether linkage. |
Chemical Reactivity
The reactivity of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is dictated by its three main functional groups:
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Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations. It can undergo reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), or be used in condensation reactions to form larger, more complex structures. The methyl group adjacent to the carbonyl is weakly acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the phenoxy group at the 2-position and the acetyl group at the 5-position will influence the regioselectivity of such reactions.
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Phenoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions. The bulky tert-butyl groups provide significant steric hindrance, which can influence the approach of reagents to the adjacent pyridine ring and the ether oxygen.
Caption: Key reactivity sites of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine.
Potential Applications
Given its structural features, 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine holds promise in several areas of chemical research and development:
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Drug Discovery: The pyridine core is a well-established pharmacophore. This compound could serve as a starting material or intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other therapeutics. The lipophilic di-tert-butylphenoxy group could enhance membrane permeability and oral bioavailability of derivative compounds.
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Materials Science: Pyridine derivatives are often used as ligands for metal complexes. The specific steric and electronic properties of this molecule could lead to catalysts with unique activities and selectivities.
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Agrochemicals: The pyridine scaffold is also present in many herbicides and pesticides. This compound could be a building block for the development of new agrochemicals.
Safety and Handling
Based on the hazard statements for related compounds, 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine should be handled with care.[1][2] It is likely to be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is a compound with significant potential for further investigation. While detailed experimental data is currently sparse in the public domain, its synthesis is feasible through established cross-coupling methodologies. Its unique combination of a reactive acetyl group, a versatile pyridine core, and a sterically demanding phenoxy moiety makes it an attractive scaffold for the development of new molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a foundational understanding of its likely chemical properties and reactivity, intended to stimulate and support future research endeavors.
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